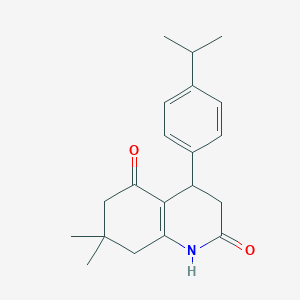

4-(4-isopropylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of quinolinedione derivatives typically involves condensation reactions, cyclization processes, and modifications of existing quinoline or pyrazole scaffolds. For example, the synthesis of partially hydrogenated pyrazolo[3,4-b]quinolinones involves cyclocondensation of 3-amino-5-methylpyrazole with aromatic aldehydes and dimedone, indicating a versatile approach to scaffold modification and functionalization in the quinolinedione series (Lipson et al., 2006).

Molecular Structure Analysis

Molecular structure analyses, often conducted using X-ray crystallography or computational methods like DFT, provide detailed insights into the arrangement of atoms, bond lengths, angles, and overall geometry of the molecules. Studies employing DFT calculations have elucidated the structural parameters, spectroscopic characterization, and molecular interactions of similar compounds, contributing to a deeper understanding of their molecular frameworks and properties (Wazzan et al., 2016).

Chemical Reactions and Properties

Quinolinedione derivatives participate in a variety of chemical reactions, reflecting their reactivity and potential for functionalization. For instance, acetylenic amine derivatives of 5,8-quinolinedione showcase the influence of substituent position on the formation of H-bonds and the IR spectral characteristics, indicating the compound's reactivity and interaction potential (Kadela-Tomanek et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the behavior of chemical compounds under different conditions. The crystal structures and solvatochromic properties of diaryl quinone methides, for example, provide insight into the compound's solid-state characteristics and solubility behaviors (Sarma et al., 2007).

Chemical Properties Analysis

The chemical properties of quinolinediones, such as reactivity, stability, and interaction with other molecules, can be inferred from spectroscopic analyses and theoretical studies. Spectroscopic and electrochemical properties of similar compounds reveal insights into their stability, reactivity, and potential applications in various fields (Kawase et al., 2004).

Wissenschaftliche Forschungsanwendungen

Biomonitoring of Heterocyclic Aromatic Amine Metabolites

Human Exposure and Metabolism

Studies on HCAs, like MeIQx, a well-known heterocyclic aromatic amine, demonstrate the application of biomonitoring procedures for analyzing and quantifying metabolites in human urine. This has implications for understanding human exposure to carcinogenic compounds through cooked meat consumption and the metabolic processes involving N-oxidation. Such research aids in evaluating the dietary intake of carcinogens and their potential health risks (Stillwell et al., 1999).

Dietary Heterocyclic Amines and Cancer Risk

Carcinogenicity and Risk Assessment

Investigations into the carcinogenic potential of HCAs from meats cooked at high temperatures, like MeIQx and PhIP, highlight their relevance to cancer research. These studies explore the association between HCA consumption and the increased risk of cancers, such as lung cancer, thereby informing dietary recommendations and cancer prevention strategies (Sinha et al., 2000).

Carcinogenic Heterocyclic Amines in Food

Food Safety and Public Health

The presence of carcinogenic HCAs in the urine of individuals consuming normal diets but not in patients receiving parenteral alimentation underscores the continuous human exposure to these compounds through food. This research is crucial for food safety regulations and public health policies aimed at reducing exposure to potential dietary carcinogens (Ushiyama et al., 1991).

Macromolecular Adduct Formation

Toxicological Implications

The study of heterocyclic amines like MeIQx at low doses in humans and rodents concerning protein and DNA adduct formation illustrates the toxicological implications of these compounds. Understanding how these amines interact with DNA and proteins at a molecular level is essential for assessing their mutagenic and carcinogenic potential, contributing to risk assessments and the development of mitigation strategies (Turteltaub et al., 1999).

Eigenschaften

IUPAC Name |

7,7-dimethyl-4-(4-propan-2-ylphenyl)-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-12(2)13-5-7-14(8-6-13)15-9-18(23)21-16-10-20(3,4)11-17(22)19(15)16/h5-8,12,15H,9-11H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFCKKANRMBDLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4617375.png)

![ethyl 4-({3-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]propanoyl}amino)benzoate](/img/structure/B4617376.png)

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyethyl)-N-methylpropanamide](/img/structure/B4617384.png)

![1'-butyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4617392.png)

![N-(6-tert-butyl-3-{[(4-ethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4617403.png)

![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4617410.png)

![N-[2-chloro-5-(propionylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4617413.png)

![4-[(4-methoxyphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4617438.png)

![ethyl 5-(aminocarbonyl)-2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4617442.png)

![3-[(5-chloro-2-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4617450.png)

![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4617457.png)

![1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4617466.png)

![ethyl 4-{[(2-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4617471.png)